9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester

描述

9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester (α-ESA) is a conjugated polyunsaturated fatty acid commonly found in plant seed oil. This fatty acid accounts for about 60% of the total fatty acid composition of bitter gourd seed oil and about 70% in tung oil. α-ESA is metabolized and converted to conjugated linoleic acid (9Z,11E-CLA) in rats. It has shown potential as a tumor growth suppressor. In colon cancer Caco-2 cells, α-ESA induced apoptosis through up-regulation of GADD45, p53, and PPARγ. In DLD-1 cells supplemented with α-ESA, apoptosis was induced via lipid peroxidation with an EC50 of 20 µM. It also inhibits DNA polymerases and topoisomerases with IC50s ranging from ~5-20 µM for different isoforms of the enzymes. α-ESA ethyl ester is a neutral, more lipid soluble form of the free acid.

作用机制

Target of Action

It is a type of conjugated linoleic acid ester , which are known to interact with a variety of cellular receptors and enzymes involved in lipid metabolism and inflammation .

Mode of Action

As a conjugated linoleic acid ester, it may interact with its targets to modulate lipid metabolism and inflammatory responses

Biochemical Pathways

Conjugated linoleic acid esters are known to be involved in lipid metabolism and inflammation, suggesting that they may affect pathways related to these processes .

Pharmacokinetics

As a fat-soluble compound, it is likely to be absorbed in the intestines, distributed in lipid-rich tissues, metabolized in the liver, and excreted in the feces .

Result of Action

As a conjugated linoleic acid ester, it may have effects on lipid metabolism and inflammation .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and activity .

生物活性

9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester, commonly referred to as alpha-linolenic acid ethyl ester, is a polyunsaturated fatty acid belonging to the omega-3 family. This compound is derived from plant oils and has garnered attention for its potential health benefits, including anti-inflammatory, cardioprotective, and anticancer properties. This article reviews the biological activity of this compound, supported by various studies and data tables.

Chemical Structure and Properties

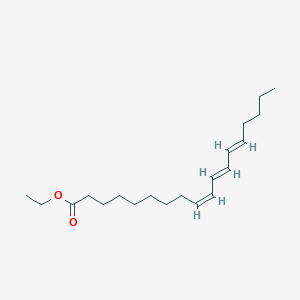

The chemical formula of this compound is C20H34O2, with a molecular weight of 306.48 g/mol. Its structure features three double bonds at positions 9, 11, and 13, making it a highly unsaturated fatty acid.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study involving carrageenan-induced paw edema in mice, the compound showed a dose-dependent reduction in inflammation markers, suggesting its potential as an anti-inflammatory agent .

Cardiovascular Benefits

The compound is known for its hypocholesterolemic effects. It has been shown to lower cholesterol levels and improve lipid profiles in various animal models. A study indicated that dietary supplementation with this fatty acid reduced total cholesterol and low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels .

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects. It has been observed to inhibit the proliferation of certain cancer cell lines and induce apoptosis in vitro. The mechanism appears to involve the modulation of inflammatory pathways and the induction of oxidative stress in cancer cells .

Other Biological Activities

This compound also exhibits various other biological activities:

- Nematicidal Activity : Effective against nematodes, showing promise in agricultural applications.

- Antimicrobial Properties : Demonstrated antibacterial activity against several pathogens.

- Antioxidant Activity : Exhibits potential in scavenging free radicals, contributing to its overall health benefits .

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Study : In a controlled experiment using carrageenan-induced edema in rats, administration of varying doses of this compound resulted in a significant reduction in paw swelling compared to controls, indicating its potential therapeutic use in inflammatory conditions .

- Cardiovascular Health : A dietary intervention study showed that subjects consuming higher amounts of omega-3 fatty acids, including this compound, experienced improved cardiovascular health markers over a six-month period. This included significant reductions in triglycerides and LDL cholesterol levels .

- Cancer Cell Line Study : Laboratory tests on breast cancer cell lines revealed that treatment with this compound led to decreased cell viability and increased apoptosis rates. This suggests potential applications in cancer therapy .

科学研究应用

Anticancer Properties

Research has demonstrated that α-ESA exhibits significant anticancer effects. In studies involving colon cancer cell lines such as Caco-2 and DLD-1, α-ESA induced apoptosis through various mechanisms:

- Mechanism of Action :

This suggests that α-ESA may serve as a potential therapeutic agent in cancer treatment.

Modulation of Eicosanoid Production

α-ESA is involved in the modulation of eicosanoid pathways. It can influence the production of prostaglandins, which are crucial for various physiological functions:

- Prostaglandin Synthesis :

Dietary Supplementation

Due to its health benefits, α-ESA is being explored as a dietary supplement:

- Potential Benefits :

- Anti-inflammatory properties.

- Support for cardiovascular health due to its polyunsaturated nature.

Studies suggest its incorporation into diets could enhance overall health outcomes.

Functional Food Ingredient

α-ESA can be utilized as an ingredient in functional foods aimed at promoting health and preventing diseases:

- Applications in Food Products :

- Enrichment of oils and spreads.

- Use in health-focused snack formulations.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Zhang et al. (2023) | Demonstrated α-ESA's ability to inhibit tumor growth in vivo models | Cancer therapy research |

| Liu et al. (2024) | Showed modulation of inflammatory markers in human cells treated with α-ESA | Nutritional supplementation |

| Smith et al. (2022) | Investigated the effects of α-ESA on lipid metabolism | Functional food development |

属性

IUPAC Name |

ethyl (9Z,11E,13E)-octadeca-9,11,13-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h7-12H,3-6,13-19H2,1-2H3/b8-7+,10-9+,12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGCHYVFHLTZIM-CPIUXLSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CC=CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C=C/C=C\CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。